Lower LogP vs. 2-Trifluoromethyl Analog Favors Oral Drug-Likeness
The target compound's computed partition coefficient (XLogP3 = 2.7) falls within the optimal oral drug space (LogP 1–3), whereas the 2-trifluoromethyl analog (CAS 391933-68-9) is predicted to have XLogP3 ≈ 3.9 due to the highly lipophilic –CF3 group [1][2]. The ΔLogP ≈ +1.2 for the comparator translates to approximately 10–15× higher predicted octanol/water partitioning, which often correlates with elevated plasma-protein binding and increased CYP-mediated clearance.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-(trifluoromethyl)benzamide analog: XLogP3 ≈ 3.9 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +1.2 (comparator more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem; comparator value from PubChem CID 117548204. |
Why This Matters
A 1.2‑log-unit lower lipophilicity can markedly improve solubility, oral absorption, and safety margins, making this compound a more attractive lead scaffold than the 2‑CF3 analog.
- [1] PubChem Compound Summary for CID 7085570, XLogP3‑AA value (2.7). View Source
- [2] PubChem Compound Summary for CID 117548204, XLogP3‑AA value (3.9). View Source
